

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Parishin E

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Compound of Interest

Compound Name: Parishin E (Standard)

Cat. No.: B15560265

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Audience: This document is intended for researchers, scientists, and drug development professionals involved in the qualitative and quantitative analysis of Parishin E.

Purpose: To provide a detailed protocol for the analysis of Parishin E using a standard High-Performance Liquid Chromatography (HPLC) method. This note includes instrument conditions, sample preparation, and data presentation guidelines.

Introduction

Parishin E is one of the active phenolic compounds found in *Gastrodia elata* Blume, a traditional Chinese medicine. Its accurate quantification is crucial for quality control and pharmacological research. This application note describes a reliable HPLC method for the determination of Parishin E.

Experimental Protocol

This protocol provides a standard procedure for the analysis of Parishin E. Instrument parameters may be adjusted to suit specific laboratory equipment and conditions.

2.1. Materials and Reagents

- Parishin E reference standard (purity \geq 98%)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Water (HPLC grade, purified)
- Formic acid or Phosphoric acid (analytical grade)
- Sample containing Parishin E (e.g., *Gastrodia elata* extract)

2.2. Instrumentation

- HPLC system with a UV detector (e.g., Agilent 1260 series or Waters 2695 system)
- C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 μm or Agilent ZORBAX SB-C18, 150 mm x 4.6 mm, 3.5 μm)
- Data acquisition and processing software

2.3. Preparation of Standard Solutions

- Stock Solution: Accurately weigh a suitable amount of Parishin E reference standard and dissolve it in 50% or 60% methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).^{[1][2]}
- Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve a range of concentrations suitable for creating a calibration curve.

2.4. Preparation of Sample Solutions

- Extraction: For solid samples like *Gastrodia elata*, weigh 2.0 g of the powdered sample and place it in a 50 mL volumetric flask. Add 60% methanol to the mark.^[2]
- Ultrasonication: Subject the sample to ultrasonic extraction for 60 minutes.^[2]
- Filtration: After extraction, filter the solution through a 0.22 μm syringe filter into an HPLC vial before injection.^[2]

2.5. HPLC Conditions The following table summarizes the recommended HPLC conditions for the analysis of Parishin E.

Parameter	Recommended Conditions
Column	Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A	Water with 0.1% formic acid or 0.1% phosphoric acid
Mobile Phase B	Acetonitrile with 0.1% formic acid or 0.1% phosphoric acid
Gradient Program	A gradient elution is typically used. An example program is: 0–10 min, 97–90% A; 10–18 min, 90–88% A; 18–25 min, 88–82% A; 25–40 min, 82% A; 40–42 min, 82–5% A.[2]
Flow Rate	1.0 mL/min
Injection Volume	10 µL[1][2]
Column Temperature	30 °C[2]
Detection	UV at 220 nm[1][2][3]

Data Presentation

The following table presents typical performance characteristics for the HPLC analysis of Parishins, including Parishin E.

Parameter	Parishin E	Parishin B	Parishin C
Linearity Range ($\mu\text{g/mL}$)	80 - 1200	120 - 760	40 - 320
Correlation Coefficient (r)	0.9998	0.9831	0.9995
Recovery (%)	102.6 \pm 3.3	102.8 \pm 2.7	102.6 \pm 2.9
Intraday RSD (%)	0.73 - 2.11	0.73 - 2.11	0.73 - 2.11
Interday RSD (%)	0.67 - 3.56	0.67 - 3.56	0.67 - 3.56

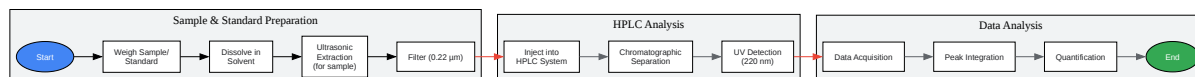
Data adapted from a study on Parishins in Gastrodiae Rhizoma.

[4]

Visualizations

4.1. HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Parishin E.



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Caption: Workflow for Parishin E HPLC Analysis.

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